![molecular formula C16H13F2NO3S2 B2974988 2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 2097858-18-7](/img/structure/B2974988.png)
2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide, also known as DFET, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. DFET is a sulfonamide-based compound that has been synthesized using various methods, and it has been found to exhibit interesting biochemical and physiological effects.
Applications De Recherche Scientifique
Medicinal Chemistry: Antiviral Agents
The indole derivatives, which share a similar molecular framework with the compound , have shown significant potential as antiviral agents. For instance, certain alkylated indole-2-carboxylate derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could be explored for its efficacy in antiviral therapies, potentially contributing to treatments for viral infections.
Agricultural Chemistry: Pesticide Development
While specific data on the use of this compound in agriculture is not readily available, its structural similarity to other heterocyclic compounds that are active in plant systems implies potential applications. For example, indole-3-acetic acid, a plant hormone, is derived from tryptophan and plays a role in plant growth and development . The compound could be investigated for its role in plant protection or growth regulation.
Industrial Applications: Organic Semiconductors
Compounds containing furan and thiophene units, like the one , are often used in the development of organic semiconductors. A study has utilized a furan-containing building block coupled with bithiophene to create a high-mobility organic thin-film transistor . This indicates the potential of our compound in the fabrication of electronic devices.
Environmental Impact: Eco-Friendly Synthesis
The environmental impact of chemical compounds is a crucial consideration. The compound’s synthesis and degradation pathways need to be assessed for ecological safety. Indole derivatives are known for their diverse biological activities, which suggests that they could be synthesized and handled in an environmentally responsible manner, minimizing any adverse environmental impacts .
Biotechnology Research: Enzyme Inhibition
In biotechnology research, the compound could be investigated for its role in enzyme inhibition. Indole derivatives have been studied for their anticholinesterase activities, which is significant in the context of treating diseases like Alzheimer’s . The compound could be a candidate for developing inhibitors that target specific enzymes in pathological conditions.
Drug Discovery: Cancer Therapeutics
The structural features of the compound suggest potential applications in cancer therapeutics. Indole derivatives have been explored for their anticancer properties, and the compound could be synthesized and screened for activity against various cancer cell lines . Its efficacy in this field could lead to the development of new cancer treatments.
Material Science: Polymer Chemistry
The compound’s molecular structure, containing furan and thiophene, is conducive to polymer chemistry applications. Donor-acceptor copolymers utilizing similar structures have shown promise in creating materials with desirable electronic properties . This compound could be used to develop new polymers with specific characteristics for industrial applications.
Propriétés
IUPAC Name |
2,6-difluoro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3S2/c17-13-3-1-4-14(18)16(13)24(20,21)19-9-12(11-6-8-23-10-11)15-5-2-7-22-15/h1-8,10,12,19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKLFPVRHJWLPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide](/img/structure/B2974906.png)
![5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2974909.png)
![3-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B2974910.png)
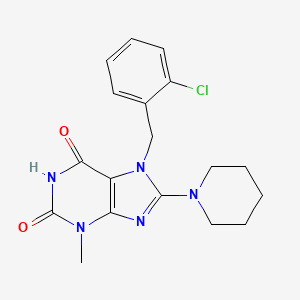
![4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2974913.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2974914.png)
![2,6-difluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2974915.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B2974916.png)
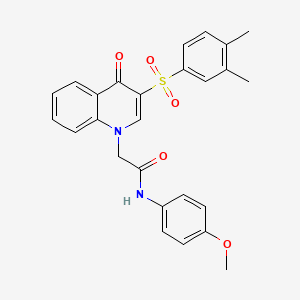
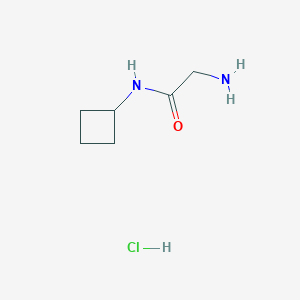
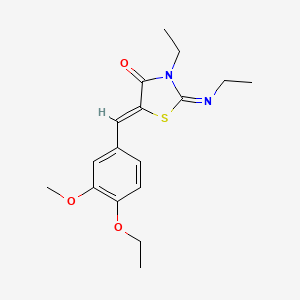
![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2974923.png)
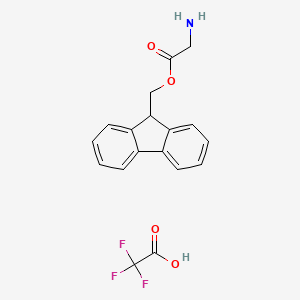
![3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea](/img/structure/B2974928.png)